molecular formula C19H20ClN3O2 B251798 N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide

Cat. No. B251798
M. Wt: 357.8 g/mol
InChI Key: MDLFLNMPLOIZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide, commonly known as ACY-1215, is a small molecule inhibitor that targets the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is involved in the regulation of protein degradation, cell motility, and immune response. ACY-1215 has been studied extensively for its potential use in cancer treatment and other diseases.

Mechanism of Action

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide is responsible for the deacetylation of tubulin, a protein involved in cell motility and division. By inhibiting N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide, ACY-1215 increases the acetylation of tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest. This ultimately leads to cell death in cancer cells. ACY-1215 has also been shown to modulate the immune response by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
ACY-1215 has been shown to have a selective inhibitory effect on N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide, with little to no effect on other HDAC enzymes. This selectivity is important in reducing potential side effects and toxicity. ACY-1215 has also been shown to have good bioavailability, making it a viable candidate for further clinical development.

Advantages and Limitations for Lab Experiments

One advantage of ACY-1215 is its selectivity for N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide, which allows for more targeted studies of the enzyme's role in various diseases. However, a limitation is that N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide is involved in many cellular processes, making it difficult to fully understand the effects of N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide inhibition. Additionally, ACY-1215 has shown some toxicity in animal studies, which may limit its potential use in humans.

Future Directions

There are several potential future directions for research on ACY-1215. One area of interest is the use of ACY-1215 in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another potential direction is the use of ACY-1215 in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the effects of N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide inhibition and the potential long-term effects of ACY-1215 treatment.

Synthesis Methods

The synthesis of ACY-1215 involves several steps, starting with the reaction of 4-aminoacetophenone and piperazine to form 4-(4-Acetyl-piperazin-1-yl)-phenylamine. This intermediate is then reacted with 3-chloro-benzoyl chloride to form the final product, ACY-1215. The synthesis of ACY-1215 has been optimized to improve yield and purity, making it a viable candidate for further research.

Scientific Research Applications

ACY-1215 has been extensively studied for its potential use in cancer treatment. N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide inhibition has been shown to induce cancer cell death and sensitize cancer cells to other treatments. ACY-1215 has been tested in preclinical models of multiple myeloma, lymphoma, and leukemia, showing promising results in both in vitro and in vivo studies. It has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)22-9-11-23(12-10-22)18-7-5-17(6-8-18)21-19(25)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,25)

InChI Key

MDLFLNMPLOIZDK-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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